Alintegimod
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alintegimod, also known as 7HP349, is a small molecule drug developed by 7 Hills Pharma LLC. It is an integrin activator that targets integrins such as α4β1 and ITGAL&ITGB2. This compound is currently under investigation for its potential to enhance the effectiveness of cancer immunotherapies and infectious disease vaccines .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Alintegimod involves multiple steps, including the formation of organic heterocyclic compounds. Specific details about the synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is formulated as a softgel capsule for oral administration .
Industrial Production Methods
Industrial production methods for this compound are not explicitly detailed in public sources. The compound is produced by 7 Hills Pharma LLC and is currently in clinical development stages .
Analyse Chemischer Reaktionen
Types of Reactions
Alintegimod undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. Detailed information on the exact products is not publicly available .
Wissenschaftliche Forschungsanwendungen
Alintegimod has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study integrin activation and its effects on cell adhesion.
Biology: Investigated for its role in modulating immune responses and enhancing the effectiveness of vaccines.
Medicine: Under clinical trials for the treatment of various cancers, including metastatic melanoma, colorectal cancer, and hepatocellular carcinoma
Wirkmechanismus
Alintegimod exerts its effects by selectively activating integrins such as LFA-1 and VLA-4. These integrins play a crucial role in stabilizing cell-cell interactions required for effective immune responses. By activating these integrins, this compound enhances antigen-specific immune responses and improves the effectiveness of immune checkpoint inhibitors and vaccines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pembrolizumab (KEYTRUDA®): An immune checkpoint inhibitor used in cancer treatment.
Nivolumab (OPDIVO®): Another immune checkpoint inhibitor used in cancer treatment.
Uniqueness of Alintegimod
This compound is unique in its mechanism of action as an integrin activator, which distinguishes it from other immune checkpoint inhibitors. While pembrolizumab and nivolumab target immune checkpoints, this compound enhances integrin-mediated cell adhesion, providing a novel approach to overcoming resistance to immunotherapies .
Eigenschaften
CAS-Nummer |
1378535-08-0 |
---|---|
Molekularformel |
C28H32N2O6S4 |
Molekulargewicht |
620.8 g/mol |
IUPAC-Name |
2-[2-[2-[bis(thiophen-2-ylmethyl)carbamoyloxy]ethoxy]ethoxy]ethyl N,N-bis(thiophen-2-ylmethyl)carbamate |
InChI |
InChI=1S/C28H32N2O6S4/c31-27(29(19-23-5-1-15-37-23)20-24-6-2-16-38-24)35-13-11-33-9-10-34-12-14-36-28(32)30(21-25-7-3-17-39-25)22-26-8-4-18-40-26/h1-8,15-18H,9-14,19-22H2 |
InChI-Schlüssel |
PSBCCRKKPBQYJK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)CN(CC2=CC=CS2)C(=O)OCCOCCOCCOC(=O)N(CC3=CC=CS3)CC4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.